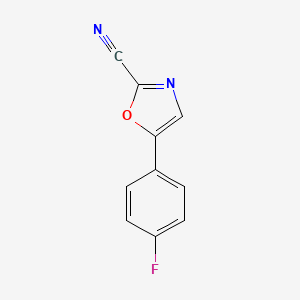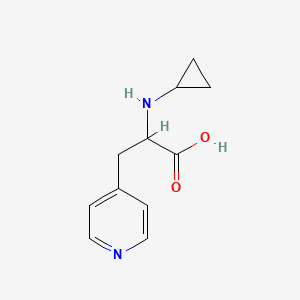![molecular formula C6H3Cl2N3O B1472324 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1520452-96-3](/img/structure/B1472324.png)
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Übersicht
Beschreibung
“2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one” is a chemical compound with the CAS Number: 1520452-96-3 . It has a molecular weight of 204.01 and its IUPAC name is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1,12H,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen
Antiradiation Compounds
Pyrrolo[2,3-d]pyrimidines, including 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been studied for their potential as antiradiation compounds . These compounds have shown pronounced cytotoxic activity, which has led to considerable interest in their synthesis and evaluation .
Anticancer Agents
A series of pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been synthesized and tested in vitro against several human cancer cell lines . Some of these compounds have shown promising cytotoxic effects, indicating their potential as anticancer agents .
DPP-IV Inhibitors
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can be used to prepare a pyrrolo[2,3-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor . This compound can effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia, and achieve prolonged therapeutic control of blood glucose .
Tyrosine Kinase Inhibitors
Derivatives of pyrido[2,3-d]pyrimidin-7-one, which is structurally similar to 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been used as tyrosine kinase inhibitors . These compounds have shown promising antiproliferative activity .
CDK4 Inhibitors
Cyclin-dependent kinase (CDK4) inhibitors are another application of pyrido[2,3-d]pyrimidin-7-one derivatives . These compounds can inhibit the activity of CDK4, a protein kinase that plays a crucial role in cell cycle regulation .
Apoptosis Inducers
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis, a process of programmed cell death . These compounds can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to the activation of caspases and the fragmentation of DNA .
Safety and Hazards
Wirkmechanismus
Target of Action
It is suggested that similar compounds have been used to prepare analogues that inhibit dpp-iv , a protein involved in glucose metabolism.
Mode of Action
Based on its potential role as a dpp-iv inhibitor , it may interact with this enzyme to prevent its activity, thereby influencing glucose metabolism.
Biochemical Pathways
If it acts as a dpp-iv inhibitor , it could impact the incretin pathway, which plays a crucial role in insulin secretion and glucose homeostasis.
Result of Action
If it acts as a dpp-iv inhibitor , it could potentially lower blood glucose levels without causing risks such as weight gain and hypoglycemia.
Eigenschaften
IUPAC Name |
2,4-dichloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUFDAQGZNNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




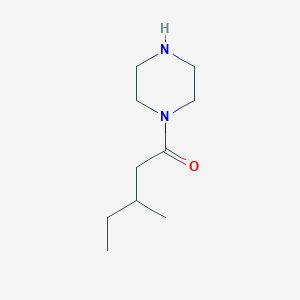

![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472246.png)
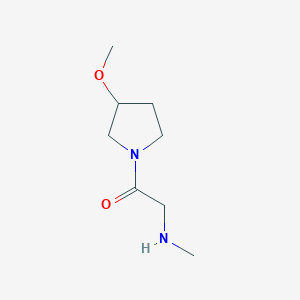



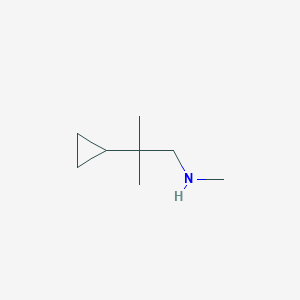
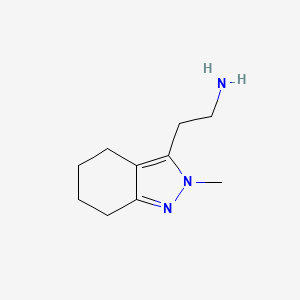
![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)
